Lithium(1+) 1-nitrosopiperidine-3-carboxylate

Description

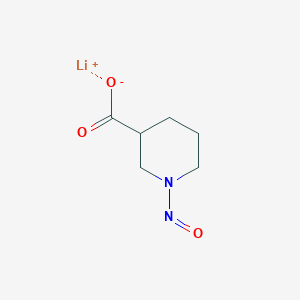

Lithium(1+) 1-nitrosopiperidine-3-carboxylate is a lithium salt derived from the carboxylation and nitrosation of a piperidine backbone. Its structure features a nitroso (-NO) group at the 1-position of the piperidine ring and a carboxylate (-COO⁻) group at the 3-position, coordinated to a lithium cation. This compound is hypothesized to exhibit unique electrochemical and coordination properties due to the electron-withdrawing nitroso group, which may enhance lithium-ion mobility or stability in certain applications.

Properties

Molecular Formula |

C6H9LiN2O3 |

|---|---|

Molecular Weight |

164.1 g/mol |

IUPAC Name |

lithium;1-nitrosopiperidine-3-carboxylate |

InChI |

InChI=1S/C6H10N2O3.Li/c9-6(10)5-2-1-3-8(4-5)7-11;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |

InChI Key |

WPVFTDICDFLUIL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC(CN(C1)N=O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 1-nitrosopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with nitrosating agents in the presence of lithium salts. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-nitrosopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitroso group to other functional groups.

Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Lithium(1+) 1-nitrosopiperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 1-nitrosopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogs identified in literature include:

Key Differences:

- Nitroso vs. Oxo/Methyl Groups: The nitroso group in the target compound likely increases electrophilicity and alters redox behavior compared to oxo or methyl substituents in analogs. This could influence stability in electrochemical environments, as seen in lithium-ion battery materials .

- Ring Size and Heteroatoms: The piperidine backbone (6-membered ring) may offer different steric and electronic environments compared to azetidine (4-membered) or pyrrolidine (5-membered) derivatives, affecting ion transport or coordination dynamics.

Electrochemical and Spectroscopic Properties

While direct data for lithium(1+) 1-nitrosopiperidine-3-carboxylate is unavailable, insights can be drawn from related lithium compounds:

- Lithium K-edge XANES Spectra: Studies on jadarite (LiNaSiB₃O₇(OH)) and model compounds (e.g., LiF, Li₂CO₃) reveal that pre-edge spectral features correlate with lithium coordination geometry and oxidation state . The nitroso group’s electron-withdrawing nature may shift edge energies compared to oxo-substituted analogs.

- Electrochemical Insertion: Lithium insertion in oxides like LiCr₃O₈ demonstrates capacities exceeding 850 Wh/kg at elevated temperatures . Carboxylates with nitroso groups could theoretically enhance lithium-ion diffusivity due to polarized bonding environments, though this remains untested.

Biological Activity

Lithium(1+) 1-nitrosopiperidine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from piperidine, a cyclic amine, modified by the introduction of a nitroso group and a carboxylate moiety. The presence of lithium enhances its solubility and potential bioactivity. The nitroso group contributes to its electrophilic properties, which can interact with biological macromolecules.

The biological activity of lithium nitrosopiperidine derivatives is primarily attributed to their ability to generate reactive nitrogen species (RNS) upon decomposition. These RNS can induce oxidative stress in cells, leading to various biological responses:

- Cellular Signaling : Nitroso compounds can modulate signaling pathways by modifying proteins through nitrosation, affecting their function.

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties under certain conditions, potentially protecting against oxidative damage.

- Cytotoxic Effects : The generation of RNS can lead to apoptosis in cancer cells, making these compounds of interest in cancer therapy.

Case Studies

- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. It was found to induce cell death via apoptosis, mediated by the activation of caspase pathways. This suggests potential applications in targeted cancer therapies.

- Neuroprotective Effects : Another case study examined the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal loss and improve cognitive functions through modulation of neuroinflammatory pathways.

- Antimicrobial Activity : Preliminary tests showed that lithium 1-nitrosopiperidine derivatives exhibited antimicrobial properties against several bacterial strains, indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.